molecular formula C21H25N5O4 B2937316 (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-3-nitrobenzamide CAS No. 391892-94-7

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2937316
CAS No.: 391892-94-7
M. Wt: 411.462
InChI Key: AETQIWCFGDEEBC-YDZHTSKRSA-N
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Description

The compound (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-3-nitrobenzamide is a hydrazone derivative featuring:

  • A 2-methyl-3-nitrobenzamide moiety, providing electron-withdrawing effects due to the nitro group.
  • A hydrazinyl-oxoethyl linker, enabling conjugation with the benzylidene group.
  • A 4-(diethylamino)benzylidene substituent, contributing steric bulk and electron-donating properties via the diethylamino group.

This structure is synthesized through a multi-step process involving hydrazide formation followed by condensation with substituted benzaldehydes, analogous to methods described for related compounds .

Properties

IUPAC Name

N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-4-25(5-2)17-11-9-16(10-12-17)13-23-24-20(27)14-22-21(28)18-7-6-8-19(15(18)3)26(29)30/h6-13H,4-5,14H2,1-3H3,(H,22,28)(H,24,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETQIWCFGDEEBC-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

(A) N'-(Substituted Benzylidene)-Benzohydrazide Derivatives
  • Example : Compounds 3a-3b () feature a benzimidazole core instead of the nitrobenzamide group.
(B) (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-acetohydrazide Derivatives
  • Example : Compound 2k () contains a 2-hydroxy-5-nitrobenzylidene group.
  • Key Difference : The meta-nitro position in the target compound versus the para-nitro in 2k may influence electronic distribution and hydrogen-bonding capabilities .
(C) N-(2-Methoxyphenyl)-2-oxoacetamide Derivatives
  • Example: 2-[(2E)-2-(3-Methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide ().
(D) Pyrazole-Containing Hydrazides
  • Example: 4-Methyl-N-{2-[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoethyl}benzamide ().
  • Key Difference : The pyrazole ring introduces heterocyclic aromaticity , which may confer distinct binding properties compared to the target’s nitrobenzamide .

Physicochemical Properties

Property Target Compound 2k () 4 ()
Melting Point Not reported (inferred: 180–200°C) 245–247°C 215–217°C
Solubility Moderate in DMF/DMSO (diethylamino group) Low in polar solvents High in DMF
IR Spectroscopy C=O stretches: ~1680 cm⁻¹ (amide), ~1650 cm⁻¹ (hydrazone) Similar C=O peaks Additional NO₂ stretch

Electronic and Steric Effects

  • Nitro Group (Target vs. 2k) : The meta-nitro position in the target compound may reduce resonance stabilization compared to para-nitro in 2k, increasing electrophilicity at the amide carbonyl .
  • Diethylamino Group (Target vs. Methoxy in ): The diethylamino group’s steric bulk could hinder π-stacking interactions but enhance lipid solubility .

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